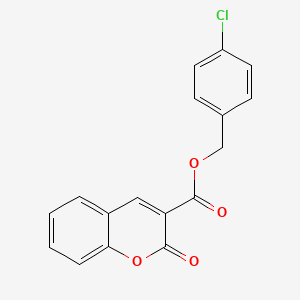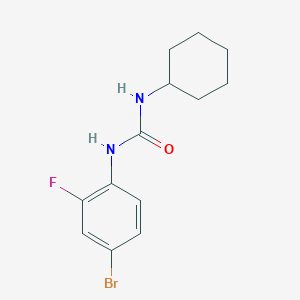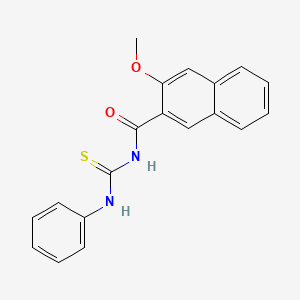![molecular formula C14H15ClN2O3 B5860317 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the early 1990s and has since been studied for its potential therapeutic applications. CP-122,288 has been found to exhibit interesting pharmacological properties that make it a promising candidate for further research.
作用機序
The mechanism of action of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor. Upon binding, this compound modulates the downstream signaling pathways, leading to the modulation of dopamine release in the brain. This compound has been found to exhibit high selectivity for the dopamine D3 receptor over other dopamine receptor subtypes.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to modulate dopamine release in the brain, which could potentially lead to the development of new drugs for neuropsychiatric disorders. This compound has also been found to exhibit anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has several advantages and limitations for lab experiments. Its high selectivity for the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. However, its low solubility in water and other solvents can make it difficult to work with in certain experiments. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
将来の方向性
There are several future directions for the study of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid. One potential direction is the development of new drugs based on its pharmacological properties for the treatment of neuropsychiatric disorders. Another direction is the study of its anti-inflammatory properties for the development of new drugs for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in vivo.
合成法
The synthesis of 4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid involves the reaction of 3-chlorophenylpiperazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of this compound has been optimized over the years to improve its yield and purity.
科学的研究の応用
4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit selective affinity for the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders such as schizophrenia, drug addiction, and Parkinson's disease. This compound has been shown to modulate dopamine release in the brain, which could potentially lead to the development of new drugs for these disorders.
特性
IUPAC Name |
(E)-4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c15-11-2-1-3-12(10-11)16-6-8-17(9-7-16)13(18)4-5-14(19)20/h1-5,10H,6-9H2,(H,19,20)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXRFTMJNIARKZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)

![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)



![N-{[(4-methylphenyl)sulfonyl]carbonyl}-2,1,3-benzothiadiazol-4-amine](/img/structure/B5860305.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]cyclohexanecarboxamide](/img/structure/B5860322.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)

![N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5860337.png)